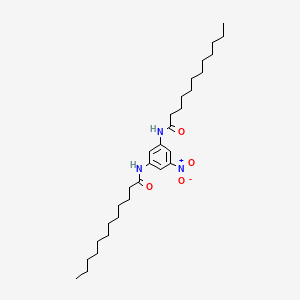
N-(3-Dodecanamido-5-nitrophenyl)dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Dodecanamido-5-nitrophenyl)dodecanamide is an organic compound characterized by the presence of two dodecanamide groups attached to a nitrophenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Dodecanamido-5-nitrophenyl)dodecanamide typically involves the reaction of 3-nitroaniline with dodecanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate amide, which is then further reacted with another equivalent of dodecanoyl chloride to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Dodecanamido-5-nitrophenyl)dodecanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the dodecanamide moiety can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to 50°C.
Substitution: Nucleophiles such as amines or alcohols, solvents like dichloromethane, reaction temperature of 0-25°C.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide, reaction temperature of 25-60°C.
Major Products Formed
Reduction: N-(3-Dodecanamido-5-aminophenyl)dodecanamide
Substitution: Various substituted amides depending on the nucleophile used
Oxidation: Nitroso or hydroxylamine derivatives
Scientific Research Applications
N-(3-Dodecanamido-5-nitrophenyl)dodecanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-Dodecanamido-5-nitrophenyl)dodecanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. The amide groups may also play a role in the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(3-Dodecanamido-5-nitrophenyl)dodecanamide can be compared with other similar compounds, such as:
N-(3-Dodecanamido-5-aminophenyl)dodecanamide: A reduced form of the compound with an amino group instead of a nitro group.
N-(3-Dodecanamido-5-hydroxyphenyl)dodecanamide: A hydroxylated derivative with potential differences in reactivity and biological activity.
N-(3-Dodecanamido-5-methylphenyl)dodecanamide: A methylated analog with variations in steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H51N3O4 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[3-(dodecanoylamino)-5-nitrophenyl]dodecanamide |
InChI |
InChI=1S/C30H51N3O4/c1-3-5-7-9-11-13-15-17-19-21-29(34)31-26-23-27(25-28(24-26)33(36)37)32-30(35)22-20-18-16-14-12-10-8-6-4-2/h23-25H,3-22H2,1-2H3,(H,31,34)(H,32,35) |
InChI Key |
KRUUVCFDLXWJQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















